molecular formula C20H25N3O B1179927 (S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine CAS No. 168960-95-0

(S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine

Cat. No. B1179927
CAS RN: 168960-95-0
M. Wt: 323.4 g/mol
InChI Key: RIEKOKLABHBCGI-FEBSWUBLSA-N
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Description

Synthesis Analysis

The synthesis of related azabicyclo[2.2.2]octane derivatives involves multi-step organic reactions. For instance, the synthesis of azabicyclo derivatives can be achieved through Bischler-Napieralski cyclization, as described by Bonjoch et al. (1983), which is a pivotal reaction for constructing complex bicyclic structures from simpler precursors (Bonjoch et al., 1983). Additionally, the construction of quinoline derivatives carrying a 1,2,3-triazole moiety, as outlined by Thomas et al. (2010), exemplifies the intricacies of building the methoxyquinolin-4-yl component through a sequential three-component synthesis (Thomas, Adhikari, & Shetty, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex interactions and arrangements. For instance, Dyablo et al. (2015) discuss the synthesis of quinoline proton sponges, highlighting the intricacies of the molecular framework and its potential for unique chemical properties (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

Chemical Reactions and Properties

The chemical reactivity of azabicyclooctane and methoxyquinoline components includes their participation in various chemical transformations. Rahm and Wulff (1995) explored the intramolecular reactions of alkenyl(amino)carbene complexes, leading to the formation of bicyclic nitrogen heterocyclic compounds, demonstrating the versatility and reactivity of these structures (Rahm & Wulff, 1995).

Physical Properties Analysis

The physical properties of compounds containing azabicyclooctane and methoxyquinoline moieties can be deduced from their structural characteristics. The crystalline structure, hydrogen bonding, and intermolecular interactions significantly influence their physical state, solubility, and stability. For instance, Wu et al. (2015) provided insights into the crystal structure analysis of a related compound, highlighting the importance of intermolecular hydrogen bonds (Wu, Guo, Zhang, & Xia, 2015).

Chemical Properties Analysis

The chemical properties of "(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine" would be influenced by its azabicyclooctane and methoxyquinoline components. These structural elements contribute to the compound's reactivity, such as its potential interactions with biological targets, its acid-base behavior, and its ability to participate in hydrogen bonding and other non-covalent interactions. Research by Mariani et al. (1994) on related compounds shows how structural modifications can lead to significant changes in biological activity, highlighting the chemical properties' role in determining the compound's utility as a potential therapeutic agent (Mariani, Bargagna, Longobardi, Schenone, D'Amico, Filippelli, Falciani, Filippelli, 1994).

Scientific Research Applications

Antimicrobial Activities

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine and its derivatives have been explored for their antimicrobial properties. A study by Thomas, Adhikari, and Shetty (2010) synthesized a series of quinoline derivatives, including compounds related to (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine, and evaluated their antibacterial and antifungal activities. These compounds demonstrated moderate to very good antimicrobial activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Antibacterial Activity of Homopolymers

A study by Kumar et al. (2017) involved the synthesis of monomers and homopolymers related to (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that the cinchonidine acrylate and Cinchonidine methacrylate homopolymers exhibited better antibacterial activity than their corresponding monomers (Kumar, Mageswari, Nithya, & Subramanian, 2017).

Antitumor Activity

In the field of cancer research, a 2012 study by Károlyi et al. investigated novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines for their in vitro antitumor activity. These compounds, including ferrocene-containing derivatives, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, offering potential for further research in cancer therapy (Károlyi et al., 2012).

Antiprotozoal Activity

Seebacher et al. (2005) synthesized new 2-azabicyclo[3.2.2]nonanes from antiprotozoal bicyclo[2.2.2]octan-2-ones, investigating their influence on antiplasmodial and antitrypanosomal activity. Their findings suggest that these compounds, including analogs of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine, could serve as lead compounds for further modifications due to their promising in vitro antiprotozoal activity and low cytotoxicity (Seebacher, Weis, Kaiser, Brun, & Saf, 2005).

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEKOKLABHBCGI-FEBSWUBLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168960-95-0
Record name (8α,9S)-6′-Methoxycinchonan-9-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168960-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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